molecular formula C18H18O B3079178 (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 1061642-64-5

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No. B3079178
CAS RN: 1061642-64-5
M. Wt: 250.3 g/mol
InChI Key: COKRFTWJMTZEQD-CSKARUKUSA-N
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Description

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one is a chemical compound with a molecular formula of C18H18O. It is an organic compound that belongs to the family of chalcones. This compound has attracted the attention of researchers due to its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one is not fully understood. However, it has been suggested that the compound exerts its biological activities through various mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, the induction of apoptosis, and the inhibition of cell proliferation.
Biochemical and physiological effects:
(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also modulates the inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one in lab experiments include its diverse biological activities and its relatively easy synthesis method. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one. One direction is to study its potential applications in drug development for the treatment of various diseases such as cancer, inflammation, and viral infections. Another direction is to study its potential applications in the food and cosmetic industries as a natural antioxidant and antimicrobial agent. Additionally, further studies are needed to understand the mechanism of action and the potential toxicity of this compound at high concentrations.
Conclusion:
In conclusion, (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one is a chemical compound with diverse biological activities and potential applications in various scientific fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential applications and limitations of this compound in various scientific fields.

Scientific Research Applications

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antitumor, and antiviral activities. Due to its diverse biological activities, this compound has been studied for its potential applications in drug development, cosmetics, and food industries.

properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-13-5-4-6-16(12-13)8-10-18(19)17-9-7-14(2)11-15(17)3/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKRFTWJMTZEQD-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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